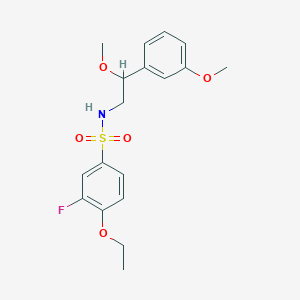

4-ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide

Description

4-Ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring multiple electron-donating and withdrawing substituents: an ethoxy group at the 4-position, a fluorine atom at the 3-position, and a branched N-substituent containing methoxy and 3-methoxyphenyl groups.

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO5S/c1-4-25-17-9-8-15(11-16(17)19)26(21,22)20-12-18(24-3)13-6-5-7-14(10-13)23-2/h5-11,18,20H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRVRLKWPBZLEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxy-3-fluorobenzenesulfonyl chloride and 2-methoxy-2-(3-methoxyphenyl)ethylamine.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with considerations for cost, efficiency, and safety. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium methoxide or thiourea in polar solvents.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Conversion to primary amines.

Substitution: Formation of substituted aromatic compounds with new functional groups.

Scientific Research Applications

4-ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Materials Science: Potential use in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 4-ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide exerts its effects depends on its interaction with biological targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluoro and methoxy groups can enhance binding affinity and selectivity towards specific molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Physicochemical and Spectral Comparisons

¹H NMR :

- Ethoxy Group : Expected δ 1.4 (triplet, CH3) and δ 4.1 (quartet, OCH2) in the target compound, contrasting with δ 4.8 (OH) in Ie .

- Methoxy Groups : δ ~3.8 ppm (singlet) for all compounds, confirming consistent electron-donating effects .

- Aromatic Region : Fluorine coupling in the target compound (~δ 7.0–7.5) differs from chloro substituents in 1i (δ 7.2–8.1) .

Mass Spectrometry :

Pharmacological Implications

While direct bioactivity data are absent, structural trends suggest:

- Enzyme Inhibition : Sulfonamide derivatives (e.g., 1i, I) often target carbonic anhydrases or cyclooxygenases due to hydrogen bonding with the sulfonamide group .

- Metabolic Stability : The fluorine atom in the target compound may reduce oxidative metabolism compared to hydroxy- or chloro-substituted analogs .

Biological Activity

4-Ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-ethoxy-3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide, with a molecular formula of and a molecular weight of 383.4 g/mol. Its structure incorporates several functional groups that may influence its biological activity, including ethoxy, fluoro, methoxy, and sulfonamide moieties .

The biological activity of this compound is hypothesized to stem from its interaction with various biological targets. The sulfonamide group may inhibit enzyme activity or modulate receptor interactions, while the fluoro and methoxy groups can enhance binding affinity. These interactions could potentially influence pathways involved in various disease processes, including cancer and infectious diseases .

Anticancer Activity

Research into related compounds has demonstrated significant anticancer properties. For example, certain sulfonamide derivatives have been shown to induce apoptosis in cancer cells by disrupting microtubule assembly and enhancing caspase activity . The potential of this compound to act similarly warrants further investigation.

Case Studies

- Microtubule Destabilization : Compounds with similar sulfonamide structures were found to inhibit microtubule assembly at concentrations as low as 20 µM, indicating a potential mechanism for anticancer activity through cytoskeletal disruption .

- Apoptosis Induction : In cellular assays involving breast cancer MDA-MB-231 cells, analogs showed increased caspase-3 activity and morphological changes indicative of apoptosis at concentrations around 1 µM .

Data Summary

The following table summarizes key characteristics and findings related to the compound:

| Property/Activity | Details/Findings |

|---|---|

| Molecular Formula | |

| Molecular Weight | 383.4 g/mol |

| Potential Activities | Antiviral, Anticancer |

| Mechanism of Action | Enzyme inhibition, receptor modulation |

| Notable Research Findings | Induces apoptosis in cancer cells; inhibits microtubule assembly |

Q & A

Q. What synthetic routes and reaction conditions are recommended for preparing 4-ethoxy-3-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzenesulfonamide core. Key steps include:

- Nucleophilic substitution : Reaction of a sulfonyl chloride intermediate with a secondary amine (e.g., 2-methoxy-2-(3-methoxyphenyl)ethylamine) in the presence of a base like triethylamine .

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) are preferred to enhance reactivity and solubility .

- Purification : Column chromatography or recrystallization ensures high purity (>95%).

- Critical parameters : Temperature control (0–25°C) minimizes side reactions, and inert atmospheres (N₂/Ar) prevent oxidation of sensitive groups .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxy (δ ~3.3–3.8 ppm), ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for CH₂), and aromatic protons (δ ~6.5–8.0 ppm). The sulfonamide NH appears as a broad singlet (δ ~5.0–6.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with exact mass matching the formula (C₁₉H₂₃FNO₅S: Calc. 412.129) .

- IR Spectroscopy : Sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition assays : Fluorescence-based assays (e.g., for cyclooxygenase-2) using recombinant enzymes and substrate analogs .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for a target enzyme?

- Methodological Answer :

- Substituent variation : Systematically modify the ethoxy, fluoro, or methoxy groups. For example:

| Substituent Position | Modification | Impact on Activity |

|---|---|---|

| 3-Fluoro | Replace with Cl | Alters electronegativity and binding affinity |

| 4-Ethoxy | Replace with isopropoxy | Increases steric hindrance |

- Docking studies : Use software (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., carbonic anhydrase IX) .

- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) and hydrophobic regions .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer :

- Assay standardization : Validate protocols (e.g., ATP levels for cytotoxicity vs. membrane integrity assays) .

- Compound purity : Confirm via HPLC (≥98% purity) to exclude impurities as confounding factors .

- Control experiments : Use known inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark activity .

Q. What computational strategies predict metabolic stability and toxicity?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., demethylation of methoxy groups) and cytochrome P450 interactions .

- Molecular dynamics (MD) simulations : Simulate hepatic microsome interactions (e.g., CYP3A4 binding) to assess oxidation pathways .

- Toxicity profiling : Use ProTox-II to predict hepatotoxicity and mutagenicity risks based on structural alerts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.